AalphaC-15N3

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Secure AalphaC-15N3 (CAS 1189920-50-0), the definitive 15N3-labeled internal standard for AαC. Uniquely corrects matrix effects where structural analogs fail, enabling precise tracking of the 23.6 pg/mL biomarker shift from tobacco exposure. Essential for NHANES research, food safety exposure assessments, and toxicology metabolite tracing. Guaranteed ≥98% purity for reliable LC-MS/MS quantification.

Molecular Formula C11H9N3
Molecular Weight 186.19 g/mol
CAS No. 1189920-50-0
Cat. No. B563895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAalphaC-15N3
CAS1189920-50-0
Synonyms1H-Pyrido[2,3-b]indol-2-amine-15N3;  2-Amino-α-carboline-15N3;  9H-1,9-Diazafluoren-2-amine-15N3;  AαC-15N3;  AαC-15N3; 
Molecular FormulaC11H9N3
Molecular Weight186.19 g/mol
Structural Identifiers
InChIInChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14)/i12+1,13+1,14+1
InChIKeyFJTNLJLPLJDTRM-WEQCDQLKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AalphaC-15N3 (CAS 1189920-50-0): 15N3-Labeled Internal Standard for Heterocyclic Aromatic Amine Quantification


AalphaC-15N3 (2-Amino-α-carboline-15N3; CAS 1189920-50-0) is a stable isotope-labeled analog of the heterocyclic aromatic amine (HAA) 2-Amino-9H-pyrido[2,3-b]indole (AαC), wherein all three nitrogen atoms are substituted with the heavy isotope 15N . AαC itself is a mutagenic and carcinogenic pyrolysis product formed during high-temperature cooking of protein-rich foods and during tobacco combustion, and it serves as a key biomarker of tobacco smoke exposure [1]. The 15N3-labeled form is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) workflows to achieve precise and accurate quantification of AαC in complex biological and food matrices .

Why Unlabeled AalphaC or Alternative Internal Standards Cannot Substitute for AalphaC-15N3 in Quantitative LC-MS/MS


Substituting AalphaC-15N3 with unlabeled AαC or a structurally dissimilar analog in LC-MS/MS quantification introduces significant analytical error. Unlabeled AαC cannot serve as an internal standard because it is the target analyte; its addition would directly alter the measured endogenous concentration and provides no means to correct for sample-to-sample variability in ionization efficiency (matrix effects) or extraction recovery [1]. In contrast, AalphaC-15N3 co-elutes with and exhibits near-identical physicochemical behavior to the native analyte, enabling it to perfectly mimic the analyte's fate through sample preparation and LC-MS analysis. Its +3 Da mass shift ensures distinct mass spectrometric detection without interference . Using alternative labeled standards, such as ²H-labeled PhIP (d₃-PhIP) or ¹³C-labeled MeIQx, is analytically inferior for AαC quantification because structural dissimilarities lead to differential recovery and ionization responses, thereby failing to adequately compensate for matrix effects specific to AαC [2].

AalphaC-15N3: Quantitative Evidence for Analytical Differentiation and Procurement Value


Mass Spectrometric Differentiation: 15N3 Labeling Provides +3 Da Mass Shift for Unambiguous Analyte Resolution

AalphaC-15N3 is specifically labeled with three ¹⁵N atoms, resulting in a molecular mass of 186.19 g/mol, which is exactly 3.00 Da heavier than the unlabeled AαC (molecular mass 183.21 g/mol) . This +3 Da mass shift ensures that the internal standard signal is completely resolved from the monoisotopic peak of the native analyte in mass spectrometry. This is critical for preventing signal cross-talk and ion suppression effects that can occur when using less differentiated labels, such as single ¹³C or ²H labels, particularly for compounds like AαC which may exhibit complex isotopic distributions from natural abundance ¹³C isotopes. In contrast, a ²H-labeled analog can suffer from chromatographic isotope effects, where the deuterated compound elutes at a slightly different retention time, compromising its ability to correct for matrix effects.

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Validated Use in High-Sensitivity Biomonitoring: AalphaC-15N3 Enables Detection at Low pg/mL Levels in Human Urine

Isotope-dilution LC-MS/MS methods employing AalphaC-15N3 as the internal standard have been validated and applied in large-scale national biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES). The method demonstrates the required sensitivity and accuracy to quantify AαC in human urine at low pg/mL concentrations. Using this methodology, the geometric mean increase in urinary AαC concentration was quantified as 23.6 pg/mL for smoking half a pack of cigarettes per day, while the increase attributable to high dietary intake was only 0.99 pg/mL [1].

Biomonitoring Exposure Science Tobacco Carcinogenesis

Analytical Robustness: Chromatographic Behavior of AαC is Less Sensitive to Flow Rate Fluctuations Compared to Other HAAs

During method validation studies for the LC-MS/MS analysis of heterocyclic aromatic amines (HAAs) in food, the chromatographic behavior of AαC was found to be robust against variations in mobile phase flow rate, a common source of variability. While the capacity factor (k') for all other analytes tested (IQ, MeIQ, MeIQx, PhIP, Harman, Norharman) was statistically significantly affected by flow rate (α = 0.05), the k' for AαC was not [1].

Chromatography Method Validation LC-MS/MS

Superior Binding by Detoxifying Bacteria: AαC Shows Highest Removal Rate Among Major HAAs in Lactic Acid Bacteria Screening

In a comprehensive screening of lactic acid bacteria (LAB) strains for their ability to bind and remove carcinogenic heterocyclic amines from food, AαC was found to be removed at the highest rate among the five most abundant cooked food mutagens tested. The binding efficacy of LAB for individual amines ranked as follows: AαC > DiMeIQx > MeIQx > IQ > PhIP [1].

Food Toxicology Bioremediation Probiotics

Food-Specific Formation: AαC is the Predominant HAA Formed in Well-Done Barbecued Sardines

Quantitative analysis of heterocyclic amine formation in barbecued sardines revealed that AαC is produced at significantly higher levels than other major HAAs under well-done cooking conditions. In sardines barbecued at 280-300°C, the concentration of AαC reached 17.7 ng/g, which was substantially higher than that of PhIP (6.5 ng/g), MeAαC (10.6 ng/g), MeIQx (2.2 ng/g), and IQ (0.9 ng/g) [1].

Food Chemistry Cooking Toxicology Exposure Assessment

Relative Genotoxicity: AαC Exhibits Lower Mutagenic Potency in Ames Assay but Comparable Carcinogenicity In Vivo to Other HAAs

The genotoxic profile of AαC is distinct from other prominent HAAs. In the Salmonella typhimurium reverse-mutation assay (Ames test), the mutagenic potency of AαC was 1.6 revertants/ng, which is over 2,000-fold lower than that of 8-MeIQx (3,800 revs/ng) and 1,800-fold lower than IQ (3,480 revs/ng) [1]. Despite this in vitro disparity, rodent studies demonstrate that the in vivo carcinogenicity of amino-α-carbolines like AαC is comparable to other HAAs [2]. Micronucleus induction, a measure of clastogenicity, ranked AαC as the least potent among six HAAs tested: 4,8-DiMeIQx > 8-MeIQx > IQ > MeAαC > PhIP > AαC [1].

Genetic Toxicology Carcinogenesis Metabolism

Optimal Application Scenarios for Procuring AalphaC-15N3 (CAS 1189920-50-0)


Quantitative Biomonitoring of Human Exposure to Tobacco Smoke Carcinogens

For population health studies (e.g., NHANES) and clinical trials assessing tobacco harm reduction, AalphaC-15N3 is essential as the internal standard for isotope-dilution LC-MS/MS quantification of urinary AαC. Its use provides the analytical precision required to detect the 23.6 pg/mL increase in AαC associated with smoking half a pack of cigarettes per day, as well as to differentiate this primary exposure from the 0.99 pg/mL increase linked to dietary sources [1]. This level of sensitivity and specificity is unattainable with structural analogs or unlabeled compounds.

Method Development and Validation for Food Safety and Quality Control

Analytical laboratories developing LC-MS/MS methods for HAA analysis in cooked meats and processed foods require AalphaC-15N3 to achieve accurate quantification of AαC, a predominant HAA in well-done fish and meat. Its co-elution and identical ionization behavior correct for complex food matrix effects, ensuring reliable data for exposure assessments and regulatory compliance [2]. Method robustness studies further show that AαC chromatographic performance is less sensitive to flow rate fluctuations than other HAAs, simplifying method transfer [3].

Investigating Differential Metabolic Activation and DNA Adduct Formation

In toxicological research examining the disconnect between the low in vitro mutagenic potency of AαC (1.6 rev/ng in the Ames assay) and its significant in vivo carcinogenicity, precise dosing and metabolite tracking are critical [4]. AalphaC-15N3 serves as an ideal tracer and internal standard in in vitro and in vivo studies to quantify the formation of reactive N2-OH-AαC metabolites and specific DNA adducts like dG-C8-AαC. This enables researchers to elucidate the role of genetic polymorphisms (e.g., NAT2 acetylator status) in AαC bioactivation [5].

Evaluating Probiotic and Dietary Intervention Strategies for Carcinogen Detoxification

For food scientists and nutrition researchers developing strategies to mitigate dietary exposure to HAAs, accurate quantification of AαC is paramount. Screening studies have identified AαC as the most readily bound and removed HAA by specific strains of lactic acid bacteria [6]. AalphaC-15N3 is required to precisely measure AαC concentrations in complex fermentation media and to validate the binding efficacy of probiotic candidates, thereby supporting the development of functional foods aimed at reducing the bioavailability of this specific carcinogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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